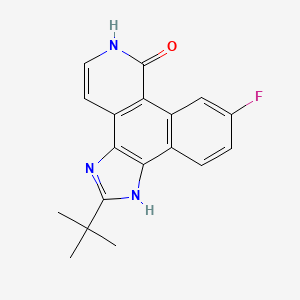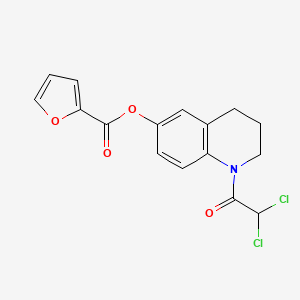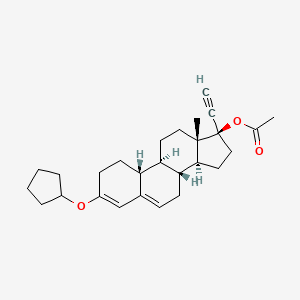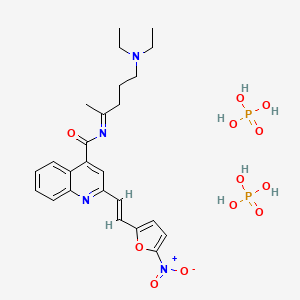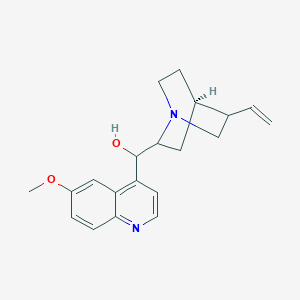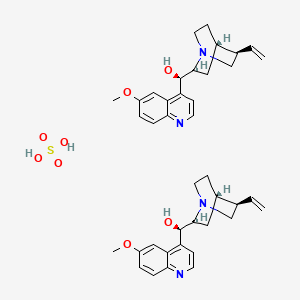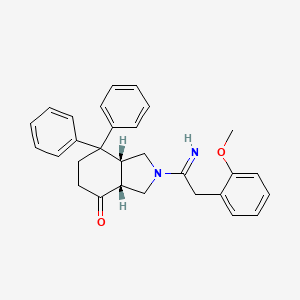
RP 67580
Descripción general
Descripción
RP 67580 es un antagonista no peptídico de la sustancia P, que inhibe competitivamente la unión de la sustancia P tritiada al receptor 1 de neuroquinina en las membranas cerebrales de rata . Es un antagonista específico del receptor 1 de neuroquinina y se utiliza en la investigación del dolor y la inflamación neurogénica .
Aplicaciones Científicas De Investigación
RP 67580 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar las propiedades de unión y los mecanismos de inhibición del receptor 1 de neuroquinina.
Biología: Se emplea en la investigación para comprender el papel de la sustancia P y el receptor 1 de neuroquinina en varios procesos biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento del dolor y la inflamación neurogénica.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor 1 de neuroquinina .
Mecanismo De Acción
RP 67580 ejerce sus efectos inhibiendo competitivamente la unión de la sustancia P al receptor 1 de neuroquinina. Esta inhibición evita la activación del receptor 1 de neuroquinina, que participa en la transmisión de las señales de dolor y la regulación de las respuestas inflamatorias. Los objetivos moleculares de this compound incluyen el receptor 1 de neuroquinina, y las vías involucradas están relacionadas con la señalización del dolor y la inflamación .
Análisis Bioquímico
Biochemical Properties
RP 67580 plays a crucial role in biochemical reactions by acting as a selective antagonist of the NK1 receptor. It competitively inhibits the binding of substance P, a neuropeptide involved in pain transmission and inflammation, to the NK1 receptor. The inhibition constant (Ki) for this compound is 4.16 nM, indicating its high affinity for the NK1 receptor . This compound interacts specifically with the NK1 receptor, blocking the receptor’s ability to bind with substance P and thereby preventing the downstream signaling pathways that lead to pain and inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting the NK1 receptor, this compound reduces the inflammatory response and pain perception in cells. It has been shown to ameliorate meningoencephalitic responses in mouse models by reducing astrocyte activation and the severity of inflammatory responses . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by blocking the effects of substance P, which is known to mediate various cellular responses including inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NK1 receptor, where it acts as a competitive antagonist. This binding prevents substance P from interacting with the NK1 receptor, thereby inhibiting the receptor’s activation and subsequent signaling pathways. This compound’s interaction with the NK1 receptor involves specific binding sites located in the transmembrane segments of the receptor . This inhibition leads to a decrease in the production of inositol phosphates and other secondary messengers that are typically generated upon NK1 receptor activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory effects on the NK1 receptor over extended periods . In in vitro and in vivo studies, this compound has shown consistent efficacy in reducing pain and inflammation over time. Repeated freeze-thaw cycles should be avoided to maintain its stability and effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at doses ranging from 0.03 to 1 mg/kg, showing dose-dependent inhibition of neurogenic inflammation . Higher doses of this compound have been associated with more pronounced anti-inflammatory and analgesic effects. At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes enzymatic degradation. The metabolic pathways of this compound involve oxidative processes that convert the compound into inactive metabolites, which are then excreted from the body . These metabolic processes ensure that this compound is effectively cleared from the system after exerting its pharmacological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for the NK1 receptor, which is expressed in various tissues, including the brain and peripheral nervous system . This compound’s ability to cross the blood-brain barrier allows it to exert its effects on central nervous system tissues, where it can modulate pain and inflammation .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the NK1 receptor, which is found on the plasma membrane of target cells. Upon binding to the NK1 receptor, this compound can influence receptor trafficking and localization within the cell. Inflammatory conditions can alter the subcellular distribution of the NK1 receptor, affecting the efficacy of this compound . The compound’s interaction with the NK1 receptor may also involve post-translational modifications that direct it to specific cellular compartments.
Análisis De Reacciones Químicas
RP 67580 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: También puede sufrir reacciones de reducción para producir formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos.
Comparación Con Compuestos Similares
RP 67580 se compara con otros compuestos similares, como:
GR205171: Otro antagonista del receptor 1 de neuroquinina con propiedades de unión similares.
SR140333: Un antagonista selectivo del receptor 1 de neuroquinina.
NKP-608: Un antagonista potente y selectivo del receptor 1 de neuroquinina con efectos ansiolíticos en roedores. This compound es único en su afinidad de unión específica y selectividad por el receptor 1 de neuroquinina, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Métodos De Preparación
La síntesis de RP 67580 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no están disponibles fácilmente en la literatura pública. Los métodos de producción industrial para this compound tampoco se divulgan, ya que generalmente están protegidos por patentes y secretos comerciales .
Propiedades
IUPAC Name |
(3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBOQFANCXZMAU-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=N)N2C[C@H]3[C@@H](C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929179 | |
| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135911-02-3 | |
| Record name | (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135911-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135911023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP-67580 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RP-67580 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49U9M41BGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RP 67580 interact with the NK1R?
A1: this compound binds to the NK1R in a competitive manner, preventing the endogenous ligand, substance P (SP), from binding and activating the receptor [, , ]. This interaction inhibits the downstream signaling pathways typically activated by SP.
Q2: What are the downstream effects of NK1R antagonism by this compound?
A2: this compound effectively inhibits SP-induced biological responses, including:
- Reduction of plasma extravasation: this compound significantly reduces plasma extravasation induced by various stimuli, including SP, septide, capsaicin, xylene, and electrical nerve stimulation [, , , , , ]. This suggests its potential in treating inflammatory conditions.
- Antinociceptive effects: this compound demonstrates antinociceptive activity in several pain models, such as formalin-induced pain and phenylbenzoquinone-induced writhing [, , ]. This indicates its potential as an analgesic agent.
- Modulation of cardiovascular responses: this compound attenuates the cardiovascular responses to stress, such as increases in blood pressure and heart rate, suggesting a role of NK1R in stress responses [, ].
- Inhibition of neurogenic inflammation: this compound effectively blocks neurogenic inflammation induced by chemical irritants and electrical nerve stimulation, highlighting its potential for treating inflammatory conditions [, ].
Q3: Does this compound affect the release of other neurotransmitters?
A3: Yes, research indicates that this compound can influence the release of other neurochemicals. For instance, when dialyzed in the ventral respiratory column of goats, this compound increased SP, serotonin, and glycine concentrations, while decreasing thyrotropin-releasing hormone levels []. This highlights the interconnected nature of neuromodulatory systems.
Q4: Are there differences in the sensitivity of NK1 receptors to this compound across species?
A4: Yes, studies show significant species differences in the affinity of this compound for NK1 receptors. For instance, this compound displays a 25-fold lower affinity for human NK1 receptors compared to rat NK1 receptors []. This highlights the importance of considering species-specific variations in drug development and pharmacological research.
Q5: Which structural features of this compound are essential for its NK1R antagonist activity?
A5: Research suggests that specific structural elements of this compound are crucial for its interaction with the NK1R. These include:
- Stereochemistry: The (3aR,7aR) configuration of this compound is crucial for its activity, as its enantiomer (RP 68651) lacks significant antagonist activity [, ].
Q6: Can modifications to the structure of this compound alter its activity or selectivity?
A6: Yes, even subtle alterations to the structure of this compound can significantly impact its pharmacological profile []. For example:
Q7: Have researchers identified any this compound analogs with improved pharmacological properties?
A7: Yes, ongoing research focuses on developing analogs of this compound with enhanced pharmacological profiles. For instance, RPR100893, a perhydroisoindolol derivative structurally related to this compound, exhibits selectivity for the human NK1 receptor, in contrast to the rat receptor preference of this compound [, ]. This highlights the potential for optimizing the structure of this compound to develop more effective and selective NK1R antagonists.
Q8: What are the potential therapeutic applications of this compound?
A8: Given its pharmacological profile, this compound shows promise for treating various conditions, including:
Q9: What are the limitations of this compound as a therapeutic agent?
A9: Despite its promising pharmacological profile, this compound has some limitations:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
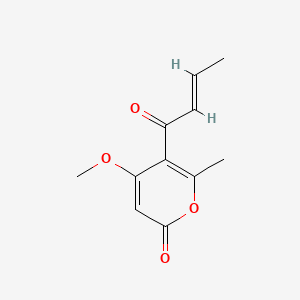
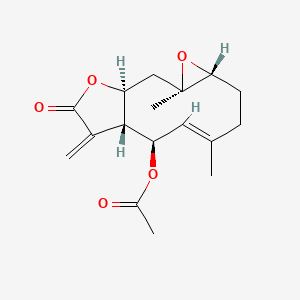
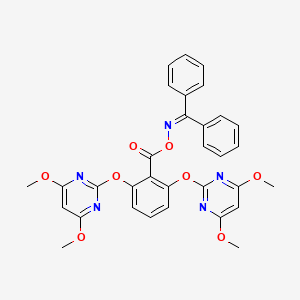
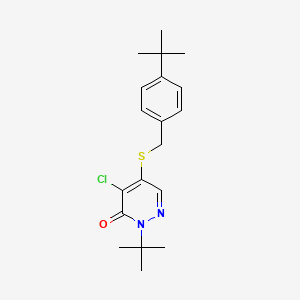
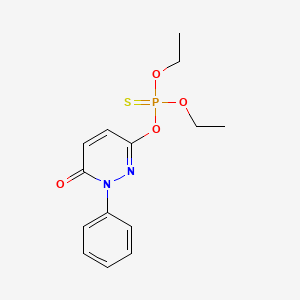
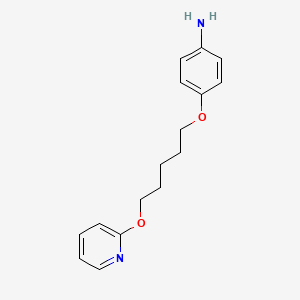
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
